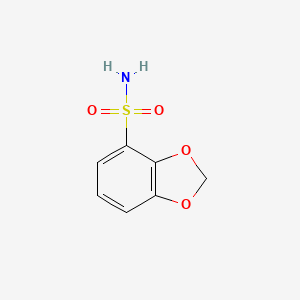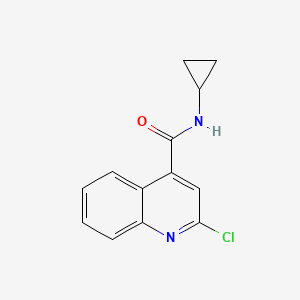
2-chloro-N-cyclopropylquinoline-4-carboxamide
Vue d'ensemble
Description
2-Chloro-N-cyclopropylquinoline-4-carboxamide (2-CCQC) is a cyclic amide compound that has been extensively studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-CCQC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been shown to have potential applications in the development of new drugs, such as for the treatment of cancer and other diseases.
Applications De Recherche Scientifique
2-chloro-N-cyclopropylquinoline-4-carboxamide has been studied extensively by scientists in recent years due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. One of the most promising applications of 2-chloro-N-cyclopropylquinoline-4-carboxamide is its potential use as an anti-tumor agent. In vitro studies have shown that 2-chloro-N-cyclopropylquinoline-4-carboxamide can inhibit the growth of cancer cells, and it has been suggested that it may be useful in the treatment of certain types of cancer. In addition, 2-chloro-N-cyclopropylquinoline-4-carboxamide has been found to possess anti-inflammatory and anti-viral properties, and it has been suggested that it could be used as an anti-infective agent.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-cyclopropylquinoline-4-carboxamide is not yet fully understood. However, it is believed that its anti-tumor activity is due to its ability to inhibit the growth of cancer cells by interfering with their cell cycle. In addition, 2-chloro-N-cyclopropylquinoline-4-carboxamide has been found to inhibit the activity of enzymes involved in the metabolism of certain drugs, which may explain its anti-inflammatory and anti-viral effects.
Effets Biochimiques Et Physiologiques
2-chloro-N-cyclopropylquinoline-4-carboxamide has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-chloro-N-cyclopropylquinoline-4-carboxamide can inhibit the growth of cancer cells, and it has been suggested that it may be useful in the treatment of certain types of cancer. In addition, 2-chloro-N-cyclopropylquinoline-4-carboxamide has been found to possess anti-inflammatory and anti-viral properties, and it has been suggested that it could be used as an anti-infective agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-cyclopropylquinoline-4-carboxamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of 2-chloro-N-cyclopropylquinoline-4-carboxamide is its stability, as it is not easily degraded by light or heat. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, one of the main limitations of 2-chloro-N-cyclopropylquinoline-4-carboxamide is that it is not water soluble, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for 2-chloro-N-cyclopropylquinoline-4-carboxamide are numerous. One possible future direction is the development of new drugs based on 2-chloro-N-cyclopropylquinoline-4-carboxamide that can be used to treat cancer and other diseases. In addition, 2-chloro-N-cyclopropylquinoline-4-carboxamide could be used in the development of new anti-inflammatory and anti-viral agents, as well as new compounds for use in drug delivery systems. Finally, 2-chloro-N-cyclopropylquinoline-4-carboxamide could be used to develop new methods for synthesizing other compounds, such as polymers and small molecules.
Propriétés
IUPAC Name |
2-chloro-N-cyclopropylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-10(13(17)15-8-5-6-8)9-3-1-2-4-11(9)16-12/h1-4,7-8H,5-6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHDXJSQWOQIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254075 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-cyclopropylquinoline-4-carboxamide | |
CAS RN |
874594-10-2 | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874594-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopropyl-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![2-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B3388387.png)
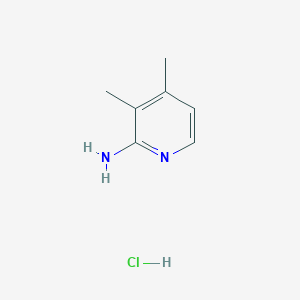
amine](/img/structure/B3388402.png)
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)

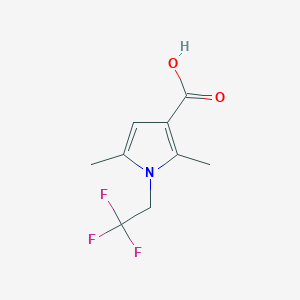
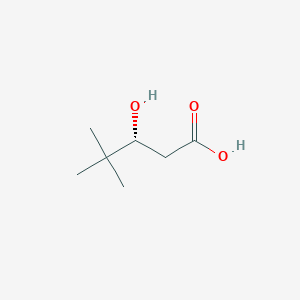
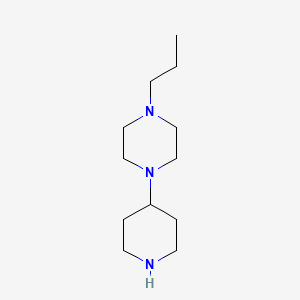
![2-[(7-Chloroquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B3388441.png)
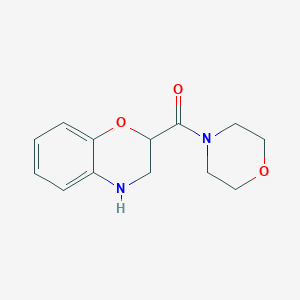
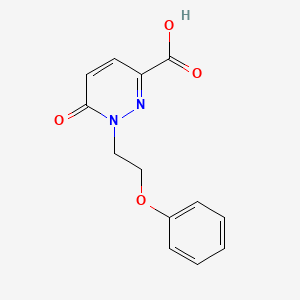
![3-[5-(2-Methylcyclopropyl)furan-2-yl]propanoic acid](/img/structure/B3388460.png)
